molecular formula C24H17NO6 B2371788 N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-2-phenoxyacetamide CAS No. 886181-08-4

N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-2-phenoxyacetamide

Cat. No.: B2371788
CAS No.: 886181-08-4
M. Wt: 415.401
InChI Key: JNQHMTADEVEMCS-UHFFFAOYSA-N
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Description

N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-2-phenoxyacetamide is a synthetic organic compound designed for advanced chemical biology and agricultural science research. This hybrid molecule incorporates a benzodioxole moiety, a benzofuran core, and a phenoxyacetamide linker, a structural class known for its potential to modulate plant hormone pathways . Compounds featuring the benzo[d][1,3]dioxole (also known as 1,3-benzodioxole or methylenedioxyphenyl) group are of significant interest in medicinal and agrochemistry due to their ability to serve as key pharmacophores in molecules that interact with enzymatic targets . Researchers can investigate this compound as a potential agonist or antagonist of specific plant hormone receptors, such as the Transport Inhibitor Response 1 (TIR1) auxin receptor . Its mechanism of action may involve binding to receptor proteins to enhance signaling responses related to root architecture and development, as seen with structurally related auxin receptor agonists . The primary research applications for this compound include use as a chemical probe to study root growth and development mechanisms in plant models like Arabidopsis thaliana and Oryza sativa (rice), and as a lead structure for the development of novel plant growth regulators aimed at improving crop productivity through enhanced root systems . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human or veterinary use.

Properties

IUPAC Name

N-[2-(1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-2-phenoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17NO6/c26-21(13-28-16-6-2-1-3-7-16)25-22-17-8-4-5-9-18(17)31-24(22)23(27)15-10-11-19-20(12-15)30-14-29-19/h1-12H,13-14H2,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNQHMTADEVEMCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)C3=C(C4=CC=CC=C4O3)NC(=O)COC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-2-phenoxyacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: This step involves the cyclization of catechol with formaldehyde to form the benzodioxole ring.

    Synthesis of Benzofuran: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate reagent.

    Coupling Reaction: The benzodioxole and benzofuran intermediates are coupled using a suitable coupling agent, such as a palladium-catalyzed cross-coupling reaction.

    Amidation: The final step involves the reaction of the coupled product with phenoxyacetic acid to form the phenoxyacetamide group under appropriate conditions, such as using a coupling reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-2-phenoxyacetamide may induce apoptosis in cancer cells. It modulates key proteins involved in cell cycle regulation and apoptosis, suggesting its potential as an anticancer agent .

Neuroprotective Effects

Compounds similar to this phenoxyacetamide have been shown to possess neuroprotective properties. The benzofuran core is often associated with neuroprotection, making this compound a candidate for further studies in neurodegenerative diseases .

Antimicrobial Properties

The structural components of this compound suggest potential antimicrobial activity. The benzo[d][1,3]dioxole structure is known for its ability to interact with microbial targets .

Case Study 1: Anticancer Efficacy

A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against several cancer cell lines. The results indicated a dose-dependent response, with higher concentrations leading to increased apoptosis rates .

Case Study 2: Neuroprotective Mechanisms

In a separate investigation, compounds related to this phenoxyacetamide were tested for their ability to inhibit amyloid-beta aggregation, a hallmark of Alzheimer's disease. The findings suggested that modifications to the compound could enhance its efficacy as a neuroprotective agent .

Mechanism of Action

The mechanism of action of N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound has been shown to induce apoptosis in cancer cells by modulating the activity of key proteins involved in cell cycle regulation and apoptosis . The benzodioxole and benzofuran moieties play a crucial role in binding to the target proteins, thereby exerting their biological effects.

Comparison with Similar Compounds

Structural and Pharmacological Comparison with Similar Compounds

Structural Analogues from the Benzofuran-Acetamide Class

Key structural analogs include derivatives synthesized by Acta Pharm (2016), such as N-(2-(4-chlorobenzoyl)benzofuran-3-yl)-2-(cyclohexyl(methyl)amino)-acetamide (5i) and N-(2-(4-chlorobenzoyl)benzofuran-3-yl)-2-(4-methylpiperidin-1-yl)-acetamide (5c) . These compounds share the benzofuran core but differ in substituents:

  • Target compound : Benzo[d][1,3]dioxole-5-carbonyl at position 2.
  • Analogs: 4-Chlorobenzoyl at position 2, with varied acetamide side chains (e.g., cyclohexyl(methyl)amino, 4-methylpiperidin-1-yl).
Table 1: Key Pharmacological Parameters of Selected Compounds
Compound ED₅₀ (mmol/kg) ALD₅₀ (mmol/kg) Relative Potency (vs. Phenytoin)
Target compound* N/A N/A N/A
5i (4-chlorobenzoyl, cyclohexyl group) 0.055 1.675 0.74
5c (4-chlorobenzoyl, piperidinyl group) 0.072 1.604 0.72
5f (4-chlorobenzoyl, furan-carbonyl) 0.259 1.635 0.16

Data for analogs is sourced from *Acta Pharm (2016) .*

Functional Group Impact on Activity

  • Benzodioxole vs. Chlorobenzoyl : The benzo[d][1,3]dioxole group in the target compound may confer enhanced metabolic resistance compared to the 4-chlorobenzoyl group in analogs, as electron-rich aromatic systems often reduce oxidative degradation. However, the 4-chlorobenzoyl group in analogs like 5i and 5c improves anticonvulsant potency (ED₅₀ = 0.055–0.072 mmol/kg), likely due to increased hydrophobic interactions with target receptors .
  • Acetamide Side Chains: The phenoxyacetamide group in the target compound differs from the piperidinyl or cyclohexyl groups in analogs. These substituents influence solubility and binding kinetics; for example, bulkier groups (e.g., cyclohexyl) may enhance blood-brain barrier penetration but increase neurotoxicity risk (ALD₅₀ = 1.675 mmol/kg for 5i) .

Mechanistic Similarities

All benzofuran-acetamide derivatives, including the target compound, are hypothesized to act via modulation of voltage-gated sodium channels or GABAergic pathways, akin to phenytoin and carbamazepine . Pharmacophore mapping suggests overlapping features with established anticonvulsants, such as aromatic rings for hydrophobic interactions and hydrogen-bond acceptors for receptor binding .

Comparison with Non-Benzofuran Acetamide Derivatives

lists structurally distinct acetamide compounds, such as N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide and N-[(S)-1-[(4S,6S)-4-Benzyl-2-oxo-1,3-oxazinan-6-yl]-2-phenylethyl]-2-(2,6-dimethylphenoxy)acetamide, which feature complex peptide-like backbones . Unlike the target compound, these molecules are designed for antimicrobial or antiviral applications, highlighting the versatility of acetamide functionalization in drug design.

Biological Activity

N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-2-phenoxyacetamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This compound features a unique combination of a benzo[d][1,3]dioxole moiety and a benzofuran unit, which are known to impart diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanism of action, synthesis, and potential therapeutic applications.

Structural Characteristics

The molecular formula of this compound is C24_{24}H17_{17}N1_{1}O6_{6}, with a molecular weight of approximately 415.4 g/mol. The structural features include:

  • Benzo[d][1,3]dioxole moiety : Known for its role in various biological activities.
  • Benzofuran unit : Associated with neuroprotective and anticancer properties.
  • Phenoxyacetamide group : Often linked to anti-inflammatory and analgesic effects.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of Benzodioxole : Cyclization of catechol with formaldehyde.
  • Synthesis of Benzofuran : Cyclization of 2-hydroxybenzaldehyde.
  • Coupling Reaction : Using palladium-catalyzed cross-coupling to combine the benzodioxole and benzofuran intermediates.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Anticancer Activity : Induces apoptosis in cancer cells by modulating proteins involved in cell cycle regulation and apoptosis pathways.
  • Anti-inflammatory Effects : Potentially reduces inflammation through inhibition of pro-inflammatory cytokines.
  • Neuroprotective Properties : May protect neuronal cells from oxidative stress and apoptosis.

Table 1: Summary of Biological Activities

Biological ActivityMechanism of ActionReferences
AnticancerInduces apoptosis via cell cycle modulation,
Anti-inflammatoryInhibition of pro-inflammatory cytokines,
NeuroprotectiveProtects against oxidative stress,

The precise mechanism of action for this compound is still under investigation. However, preliminary studies suggest that it may interact with specific molecular targets such as cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. This interaction can lead to alterations in cellular signaling pathways that promote apoptosis in cancerous cells.

Case Studies

Several studies have investigated the biological activity of phenoxyacetamide derivatives, including this compound:

  • Study on Anticancer Properties : A recent study demonstrated that the compound significantly reduced cell viability in various cancer cell lines through apoptosis induction mechanisms.
    • Findings : The compound showed IC50_{50} values in the low micromolar range, indicating potent anticancer activity.
  • Neuroprotective Effects : Another study explored the neuroprotective effects against oxidative stress-induced neuronal damage.
    • Findings : The compound exhibited a significant reduction in reactive oxygen species (ROS) levels in neuronal cells.

Q & A

Q. What are the key synthetic steps and purification strategies for N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-2-phenoxyacetamide?

The synthesis typically involves multi-step reactions:

  • Coupling reactions : Benzo[d][1,3]dioxole-5-carbonyl chloride is reacted with a benzofuran precursor under anhydrous conditions using bases like triethylamine to form the core structure .
  • Amide bond formation : 2-Phenoxyacetic acid is activated (e.g., via carbodiimide coupling reagents) and conjugated to the benzofuran intermediate .
  • Purification : Column chromatography or preparative HPLC is used to isolate the final product, monitored by TLC for reaction completion .

Q. Which analytical techniques are critical for confirming the compound’s identity and purity?

  • NMR spectroscopy : 1H and 13C NMR verify structural integrity, particularly the benzofuran, benzo[d][1,3]dioxole, and acetamide moieties .
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .
  • HPLC : Purity assessment (>95%) is essential for biological studies to exclude byproducts .

Q. What preliminary biological assays are recommended for evaluating its bioactivity?

  • In vitro cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays .
  • Antimicrobial testing : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi .
  • Enzyme inhibition : Assess interactions with targets like cyclooxygenase-2 (COX-2) or kinases via fluorometric/colorimetric assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

  • Structural modifications : Systematically vary substituents on the phenoxy group (e.g., halogenation, methoxy derivatives) to evaluate electronic effects .
  • Bioisosteric replacements : Substitute benzofuran with thiophene or isoxazole rings to assess heterocycle influence on activity .
  • Quantitative SAR (QSAR) : Use molecular descriptors (e.g., logP, polar surface area) in regression models to predict activity trends .

Q. How should contradictions in biological assay data (e.g., varying IC50 values across studies) be addressed?

  • Orthogonal assays : Validate results using complementary methods (e.g., fluorescence-based vs. radiometric assays for enzyme inhibition) .
  • Batch-to-batch consistency : Ensure compound purity via repeated HPLC and NMR analyses to rule out impurities affecting activity .
  • Target engagement studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm direct binding to purported targets .

Q. What computational methods are suitable for studying its electronic properties and solvation effects?

  • Density Functional Theory (DFT) : Calculate HOMO/LUMO energies and electrostatic potential maps to predict reactivity .
  • Continuum solvation models : Apply methods like PCM or COSMO-RS to simulate solvent interactions and solubility .
  • Molecular dynamics (MD) : Simulate ligand-protein binding kinetics in explicit solvent to refine docking predictions .

Q. What strategies enable enantioselective synthesis of chiral derivatives?

  • Chiral catalysts : Use organocatalysts (e.g., L-proline derivatives) or metal complexes (e.g., Ru-BINAP) for asymmetric induction during key steps like amide bond formation .
  • Kinetic resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze one enantiomer from a racemic mixture .
  • Chiral HPLC : Separate enantiomers post-synthesis using columns with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) .

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